molecular formula C20H13BrO3 B14356187 1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one CAS No. 90251-82-4

1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one

Cat. No.: B14356187
CAS No.: 90251-82-4
M. Wt: 381.2 g/mol
InChI Key: HBMJINAKENXDNB-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their unique photochromic properties, which make them useful in various applications, including photochromic lenses and molecular switches .

Preparation Methods

The synthesis of 1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one typically involves a multicomponent reaction. One common method includes the reaction of 4-bromobenzoic acid with naphthol and an aldehyde in the presence of a catalyst such as BF3.OEt2 under solvent-free conditions . This method is efficient and yields the desired compound in good quantities. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo photochromic transitions. Upon exposure to light, the compound undergoes a ring-opening reaction to form a colored merocyanine dye . This reaction is reversible, and the compound returns to its original state in the absence of light. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors.

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can be compared with other naphthopyran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

90251-82-4

Molecular Formula

C20H13BrO3

Molecular Weight

381.2 g/mol

IUPAC Name

1-(4-bromobenzoyl)-1,2-dihydrobenzo[f]chromen-3-one

InChI

InChI=1S/C20H13BrO3/c21-14-8-5-13(6-9-14)20(23)16-11-18(22)24-17-10-7-12-3-1-2-4-15(12)19(16)17/h1-10,16H,11H2

InChI Key

HBMJINAKENXDNB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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